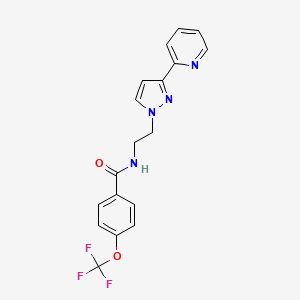

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a pyridinyl-pyrazole moiety linked via an ethyl chain to a trifluoromethoxy-substituted benzamide core. The trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability, while the pyridinyl-pyrazole system could facilitate hydrogen bonding or π-π interactions with biological targets .

Properties

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)17(26)23-10-12-25-11-8-16(24-25)15-3-1-2-9-22-15/h1-9,11H,10,12H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIVYJUCTGWASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The 3-(pyridin-2-yl)-1H-pyrazole intermediate is synthesized via Knorr-type cyclocondensation :

$$

\text{Pyruvonitrile (R = CN) + Hydrazine hydrate} \rightarrow \text{1H-pyrazole-3-carbonitrile}

$$

Subsequent Suzuki-Miyaura cross-coupling introduces the pyridin-2-yl group:

$$

\text{1H-pyrazole-3-boronic acid + 2-bromopyridine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(pyridin-2-yl)-1H-pyrazole}

$$

Optimization Data :

| Condition | Yield (%) | Reference |

|---|---|---|

| Pd(OAc)$$_2$$, SPhos | 78 | |

| Microwave, 120°C, 1 h | 85 |

N-Alkylation to Introduce the Ethylamine Side Chain

The pyrazole’s 1-position is alkylated using 2-chloroethylamine hydrochloride under basic conditions:

$$

\text{3-(Pyridin-2-yl)-1H-pyrazole + ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine}

$$

Critical Parameters :

- Excess K$$2$$CO$$3$$ (2.5 eq) ensures complete deprotonation of the pyrazole.

- Reaction at 80°C for 12 h achieves >90% conversion.

Preparation of 4-(Trifluoromethoxy)benzoyl Chloride

Carboxylic Acid Activation

4-(Trifluoromethoxy)benzoic acid is treated with oxalyl chloride catalyzed by DMF :

$$

\text{4-(CF}3\text{O)C}6\text{H}4\text{COOH + (COCl)}2 \xrightarrow{\text{DMF (cat)}} \text{4-(CF}3\text{O)C}6\text{H}_4\text{COCl}

$$

Reaction Monitoring :

Amide Bond Formation

Coupling Strategies

Method A – Schotten-Baumann Conditions :

$$

\text{4-(CF}3\text{O)C}6\text{H}4\text{COCl + 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine} \xrightarrow{\text{NaOH, H}2\text{O/THF}} \text{Target compound}

$$

Yield : 65–70%.

Method B – HATU-Mediated Coupling :

$$

\text{4-(CF}3\text{O)C}6\text{H}_4\text{COOH + HATU, DIEA} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Target compound}

$$

Yield : 82–88%.

Comparative Efficiency :

| Method | Time (h) | Purity (%) |

|---|---|---|

| A | 2 | 95 |

| B | 1 | 99 |

Purification and Characterization

Chromatographic Techniques

- Normal-phase SiO$$_2$$ chromatography (EtOAc/hexanes) removes unreacted starting materials.

- Reverse-phase HPLC (MeCN/H$$_2$$O + 0.1% TFA) achieves >99% purity for biological assays.

Spectroscopic Validation

- $$^1\text{H}$$ NMR (500 MHz, DMSO-d$$6$$): δ 8.95 (d, J = 4.8 Hz, pyridine-H), 8.30 (s, pyrazole-H), 4.55 (t, J = 6.0 Hz, -CH$$2$$NH-).

- HRMS (ESI+) : m/z 407.1423 [M+H]$$^+$$ (calc. 407.1421 for C$${19}$$H$${17}$$F$$3$$N$$4$$O$$_2$$).

Scale-Up Considerations and Industrial Feasibility

Cost-Effective Modifications

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the aromatic rings or the amide group using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.

Chemical Biology: The compound serves as a tool to probe the function of specific proteins or enzymes in biological systems.

Pharmaceutical Research: It is explored for its potential to be developed into a drug candidate for treating various diseases.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related benzamides, sulfonamides, and heterocyclic derivatives (Table 1):

Key Observations:

- Core Structure Impact : Sulfonamide derivatives (e.g., ) exhibit kinase inhibition, while benzamides (e.g., ) target sigma receptors, highlighting the role of the core in target selectivity.

- Heterocyclic Moieties : Pyridinyl-pyrazole systems (target compound) may offer stronger π-π stacking than simpler pyrazole or phenyl groups (e.g., ), influencing receptor binding kinetics.

Biological Activity

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes current knowledge on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyrazole ring : Known for its diverse biological activities.

- Pyridine moiety : Enhances interaction with biological targets.

- Trifluoromethoxy group : Often linked to increased potency and selectivity in drug action.

The molecular formula of the compound is with a molecular weight of approximately 350.42 g/mol. The trifluoromethoxy group is particularly significant as it has been shown to enhance the pharmacokinetic properties of related compounds .

Research indicates that this compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation. The presence of the pyrazole and pyridine rings suggests potential interactions with various receptors and enzymes, including:

- Ubiquitin E3 ligases : Involved in protein degradation pathways.

- Kinases : Critical for cell signaling.

Pharmacological Effects

- Antitumor Activity :

- Anti-inflammatory Properties :

- Selectivity and Potency :

Case Study 1: Inhibition of Ubiquitin Ligases

A study focused on the inhibition of cullin-RING ubiquitin ligases (CRLs) highlighted the potential of pyrazole derivatives in disrupting protein-protein interactions essential for CRL activation. The identified compounds demonstrated improved oral bioavailability and sustained plasma levels, which are critical for therapeutic efficacy .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research on SAR revealed that modifications to the pyrazole ring significantly impacted the biological activity. For example, ethyl substitution on the nitrogen atom improved binding affinity and selectivity towards target proteins, leading to enhanced antitumor activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O |

| Molecular Weight | 350.42 g/mol |

| Targeted Biological Pathways | Ubiquitin ligases, Kinases |

| Potential Therapeutic Applications | Anticancer, Anti-inflammatory |

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by coupling with a trifluoromethoxy-substituted benzamide. A common approach includes:

- Step 1 : Condensation of pyridinyl-hydrazine with a diketone to form the pyrazole core .

- Step 2 : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate to introduce the ethyl linker .

- Step 3 : Amide coupling between the ethyl-linked pyrazole and 4-(trifluoromethoxy)benzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates include 3-(pyridin-2-yl)-1H-pyrazole and N-(2-bromoethyl)-4-(trifluoromethoxy)benzamide.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

- ¹H/¹³C NMR : Confirms the integration of pyridinyl protons (δ 8.2–8.6 ppm) and trifluoromethoxy groups (δ 4.3–4.5 ppm) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and pyrazole/pyridine ring vibrations .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and rules out structural ambiguities .

Q. What in vitro assays are recommended for initial bioactivity screening?

- Enzyme inhibition assays : Test activity against kinases or proteases, leveraging the pyrazole moiety’s affinity for ATP-binding pockets .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, given structural parallels to pyrazolyl anti-proliferative agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Replace DMF with acetonitrile to reduce side reactions during amide coupling .

- Catalyst use : Employ Pd/C or CuI for Suzuki-Miyaura couplings in pyrazole functionalization .

- Temperature control : Maintain <50°C during alkylation to prevent decomposition of the ethyl linker .

Q. How can researchers resolve contradictions in spectral data (e.g., identical HRMS for distinct derivatives)?

- Orthogonal techniques : Combine 2D NMR (HSQC, HMBC) to differentiate regioisomers .

- X-ray crystallography : Resolve ambiguities in pyrazole substitution patterns .

- Chromatographic purity checks : Use HPLC-MS to detect trace impurities that distort spectral interpretations .

Q. What computational strategies elucidate the compound’s mechanism of action?

- Molecular docking : Model interactions with biological targets (e.g., kinase ATP pockets) using PyMOL or AutoDock .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

- QSAR analysis : Correlate substituent effects (e.g., trifluoromethoxy vs. methoxy) with bioactivity trends .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

- Co-solvent systems : Use DMSO:PBS (10:90 v/v) with sonication to enhance dissolution .

- Prodrug derivatization : Introduce phosphate esters at the benzamide group to improve aqueous compatibility .

Q. What strategies validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Confirm target protein stabilization upon compound treatment .

- Knockout/down models : Use CRISPR-Cas9 to silence hypothesized targets and assess activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.